Benzoyloxycarbonylglycyl-glycyl-arginine-4-methoxy-2-naphthylamide

Description

Significance of Synthetic Peptide Substrates in Biochemical Research

Synthetic peptides have become crucial tools in numerous areas of biological research, including immunology, structural biology, and the study of ligand-receptor interactions. sigmaaldrich.com In enzymology, their primary role is to act as specific substrates for enzymes, particularly proteases. The use of synthetic peptides offers several advantages over natural protein substrates. Researchers can design and synthesize peptides with specific amino acid sequences that are recognized and cleaved by a particular enzyme. This specificity allows for the targeted assay of individual enzyme activities even in complex biological mixtures like crude tissue extracts. sigmaaldrich.com

The ability to create custom peptide sequences also facilitates the investigation of enzyme kinetics, inhibition, and substrate specificity. sigmaaldrich.com By systematically altering the amino acid sequence, researchers can map the binding and cleavage preferences of a protease, providing valuable insights into its biological function and mechanism of action. Furthermore, synthetic peptides can be modified to incorporate reporter groups, which is fundamental to the design of sensitive and continuous enzyme assays.

Evolution of Fluorogenic and Chromogenic Reporters in Enzymatic Assays

The development of fluorogenic and chromogenic reporters has revolutionized enzymatic assays, enabling rapid and sensitive detection of enzyme activity. sigmaaldrich.commedchemexpress.com These reporters are molecules that are chemically linked to a peptide substrate in such a way that their optical properties change upon enzymatic cleavage.

Chromogenic substrates are peptides that, when cleaved by an enzyme, release a chromophore—a molecule that absorbs light in the visible spectrum. The resulting change in color can be quantified using a spectrophotometer. A widely used chromogenic group is p-nitroaniline (pNA), which is colorless when attached to the peptide but becomes yellow upon release. chemicalbook.combachem.com

Fluorogenic substrates , on the other hand, release a fluorophore upon cleavage. A fluorophore is a molecule that, when excited by light of a specific wavelength, emits light at a longer wavelength. This emitted fluorescence can be detected with high sensitivity using a fluorometer. biocat.com 7-amino-4-methylcoumarin (B1665955) (AMC) is a common fluorogenic group that is non-fluorescent when part of the substrate but becomes highly fluorescent upon release. sigmaaldrich.commedchemexpress.com The high sensitivity of fluorescence-based assays makes them particularly suitable for high-throughput screening and the detection of low enzyme concentrations. biocat.com

The evolution of these reporter groups has led to the development of a vast array of enzyme substrates tailored for specific applications, from basic research to clinical diagnostics. sigmaaldrich.commedchemexpress.com

Conceptual Framework of Z-Gly-Gly-Arg-4m-betana Hydrochloride as a Protease Probe

Z-Gly-Gly-Arg-4m-betana hydrochloride is a synthetic peptide substrate designed to be a specific probe for certain proteases. Its structure and function can be understood by examining its constituent parts:

Z- (Benzyloxycarbonyl-): The "Z" group, or benzyloxycarbonyl group, is an N-terminal protecting group. It helps to prevent the non-specific degradation of the peptide by exopeptidases and can also influence the substrate's interaction with the target enzyme. medchemexpress.com

-Gly-Gly-Arg-: This tripeptide sequence (Glycine-Glycine-Arginine) constitutes the recognition motif for the target protease. Many proteases have specific preferences for the amino acid sequences they cleave. The -Gly-Gly-Arg- sequence is a known target for several trypsin-like serine proteases. The enzyme's active site recognizes and binds to this specific sequence, positioning the scissile bond for cleavage.

-4m-betana (4-methoxy-β-naphthylamine): This is the chromogenic and fluorogenic reporter group. When attached to the arginine residue of the peptide, 4-methoxy-β-naphthylamine is essentially non-fluorescent and colorless. However, upon enzymatic cleavage of the amide bond between the arginine and the 4-methoxy-β-naphthylamine, the free 4-methoxy-β-naphthylamine is released. The free molecule can then be detected either by its fluorescence or through a secondary reaction to produce a colored product. medchemexpress.comechelon-inc.com For instance, the liberated 4-methoxy-2-naphthylamine (B556539) (4MβNA) can react with 5-nitrosalicylaldehyde to form an insoluble yellow fluorescent product. medchemexpress.com

Hydrochloride (HCl): The hydrochloride salt form increases the solubility of the peptide substrate in aqueous buffers used for enzymatic assays. sigmaaldrich.com

Detailed Research Findings

While specific research findings for Z-Gly-Gly-Arg-4m-betana hydrochloride are not widely documented, the properties and applications of highly analogous peptide substrates provide a clear indication of its utility. The following tables summarize key data for similar compounds where the peptide sequence or the reporter group is closely related.

Interactive Data Table: Properties of Analogous Peptide Substrates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reporter Group | Detection Method | Target Enzymes |

| Z-Gly-Gly-Arg-AMC hydrochloride | C₂₈H₃₃N₇O₇ · HCl | 616.07 | AMC | Fluorogenic | Urokinase, Thrombin, Trypsin, Proteasomes |

| Z-Gly-Pro-Arg-4-methoxy-2-naphthylamine | C₃₁H₃₇N₇O₅ | 587.68 | 4-methoxy-β-naphthylamine | Fluorogenic/Chromogenic | Thrombin |

| Z-D-Arg-Gly-Arg-pNA hydrochloride | C₂₇H₃₆N₈O₅ · 2HCl | 625.55 | p-nitroaniline (pNA) | Chromogenic | Factor Xa |

Data sourced from multiple chemical suppliers and research articles.

Interactive Data Table: Research Findings and Assay Parameters for Analogous Substrates

| Substrate | Enzyme | Excitation (nm) | Emission (nm) | Key Findings | Reference |

| Z-Gly-Gly-Arg-AMC | Thrombin | 390 | 480 | Used for testing thrombin generation in platelet-rich and platelet-poor plasma. | medchemexpress.com |

| Z-Gly-Pro-Arg-4MβNA | Thrombin | 340 | 425 | Cleavage releases free 4MβNA, which can be captured to produce a fluorescent product, marking thrombin activity. | medchemexpress.comechelon-inc.com |

| Ac-Lys-Gln-Lys-Leu-Arg-4-methoxy-2-naphthylamide | Cathepsin S | 335-350 | 410-440 | Quantifies Cathepsin S activity through the release of fluorescent 4MβNA. |

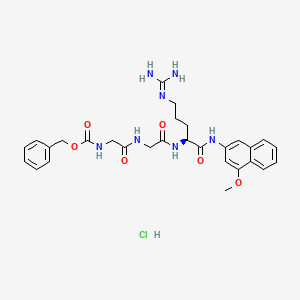

Structure

2D Structure

Properties

CAS No. |

63424-41-9 |

|---|---|

Molecular Formula |

C29H36ClN7O6 |

Molecular Weight |

614.1 g/mol |

IUPAC Name |

benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methoxynaphthalen-2-yl)amino]pentanoyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;hydrochloride |

InChI |

InChI=1S/C29H35N7O6.ClH/c1-41-24-15-21(14-20-10-5-6-11-22(20)24)35-23(12-7-13-32-28(30)31)27(39)36-26(38)17-33-25(37)16-34-29(40)42-18-19-8-3-2-4-9-19;/h2-6,8-11,14-15,23,35H,7,12-13,16-18H2,1H3,(H,33,37)(H,34,40)(H4,30,31,32)(H,36,38,39);1H/t23-;/m0./s1 |

InChI Key |

ACWLZPKHSGOZDE-BQAIUKQQSA-N |

Isomeric SMILES |

COC1=CC(=CC2=CC=CC=C21)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl |

Synonyms |

enzoyloxycarbonyl-Gly-Gly-Arg-4-methoxy-2-naphthylamide benzoyloxycarbonylglycyl-glycyl-arginine-4-methoxy-2-naphthylamide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Design Considerations for Z Gly Gly Arg 4m Betana Hydrochloride

Rational Design of the Gly-Gly-Arg Recognition Sequence

The effectiveness of a peptide substrate is determined by its ability to be recognized and cleaved by a specific target enzyme. The sequence Gly-Gly-Arg is designed to be a substrate for trypsin-like serine proteases. purdue.eduaklectures.com

The specificity of these enzymes is dictated by the amino acid at the P1 position (the residue immediately preceding the cleavage site). purdue.edu Trypsin and related enzymes have a deep, negatively charged S1 binding pocket that preferentially accommodates long, positively charged amino acid side chains like those of Arginine (Arg) and Lysine (B10760008) (Lys). aklectures.comyoutube.com Therefore, the Arginine in the Gly-Gly-Arg sequence serves as the primary recognition element, positioning the substrate's scissile bond (the bond between Arg and the 4m-betana group) at the enzyme's catalytic site. purdue.eduaklectures.com

| Position | Amino Acid | Role in Recognition |

| P3 | Glycine (Gly) | Provides spacing and flexibility. |

| P2 | Glycine (Gly) | Provides spacing and flexibility. |

| P1 | Arginine (Arg) | Primary recognition site for trypsin-like proteases; fits into the S1 pocket. |

Integration of the 4m-betana Fluorogenic Moiety

The 4-methoxy-beta-naphthylamide (4m-betana or 4MβNA) group is a fluorogenic reporter. nih.govmedchemexpress.comsigmaaldrich.com In the intact substrate, the naphthylamine is linked to the C-terminus of Arginine via an amide bond. In this state, its fluorescence is minimal.

Upon enzymatic cleavage of the peptide bond between Arginine and the naphthylamine, free 4-methoxy-β-naphthylamine is released. medchemexpress.com The free amine is a fluorescent molecule, and its appearance can be monitored using a fluorometer. The rate of increase in fluorescence is directly proportional to the rate of enzymatic activity. This principle allows for continuous, real-time measurement of protease activity with high sensitivity. The choice of this specific fluorophore is based on its favorable spectral properties and the significant change in fluorescence upon cleavage.

Mechanism of Fluorogenic Signal Generation

Intact Substrate: Z-Gly-Gly-Arg-CONH-naphthyl-OCH₃ (Low Fluorescence)

Enzymatic Cleavage: Action of trypsin-like protease at the Arg-CO bond.

Products: Z-Gly-Gly-Arg-OH + H₂N-naphthyl-OCH₃ (High Fluorescence)

Role of the Z-Protecting Group in Synthesis and Research Applications

The Benzyloxycarbonyl (Z or Cbz) group plays a dual role in the context of Z-Gly-Gly-Arg-4m-betana hydrochloride.

During synthesis, particularly in solution-phase strategies, the Z-group serves as a robust protecting group for the N-terminal α-amino group of Glycine. bachem.com It prevents the amino group from participating in unwanted side reactions during the activation and coupling of the C-terminal carboxyl group. bachem.com The Z-group is known for its stability under various conditions and helps prevent racemization during peptide bond formation. It can be removed by methods like catalytic hydrogenolysis or treatment with strong acids, though in this specific product, it is retained. bachem.comorganic-chemistry.org

In the final product, the Z-group serves a critical research application. By permanently blocking the N-terminus of the peptide, it ensures that the substrate is not susceptible to degradation by aminopeptidases—enzymes that cleave amino acids from the N-terminus. This blocking action guarantees that any observed cleavage is due to the activity of the targeted endopeptidases (like trypsin) that recognize the internal Arg residue, thereby increasing the specificity and reliability of the assay.

| Protecting Group | Abbreviation | Common Application | Cleavage Conditions |

| Benzyloxycarbonyl | Z or Cbz | N-terminal protection, common in solution-phase. | Catalytic hydrogenolysis (H₂/Pd), HBr/AcOH, strong acids. bachem.com |

| tert-Butoxycarbonyl | Boc | N-terminal protection, common in SPPS. | Moderate to strong acids (e.g., TFA). |

| 9-Fluorenylmethoxycarbonyl | Fmoc | N-terminal protection, common in SPPS. | Mild base (e.g., Piperidine). |

Enzymatic Activity Assays and Kinetic Characterization Using Z Gly Gly Arg 4m Betana Hydrochloride

Development of Fluorometric Assay Protocols

Fluorometric assays utilizing substrates like Z-Gly-Gly-Arg-4m-betana hydrochloride offer high sensitivity, making them suitable for detecting low levels of enzyme activity. creative-enzymes.com The development of robust assay protocols is crucial for obtaining accurate and reproducible results.

Optimization of Reaction Conditions for Protease Activity Measurement

The catalytic activity of proteases is highly dependent on the reaction environment. Therefore, optimizing reaction conditions is a critical first step in developing a reliable enzymatic assay. Key parameters that are typically optimized include pH, temperature, ionic strength, and the concentration of cofactors or allosteric modulators. researchgate.netnih.govsigmaaldrich.com For instance, the pH of the buffer system must be carefully selected to match the optimal pH for the specific protease under investigation, which can range from acidic for enzymes like pepsin to alkaline for enzymes such as trypsin. creative-enzymes.comsigmaaldrich.com Temperature also plays a significant role, with most enzymatic reactions having an optimal temperature at which the enzyme exhibits maximum activity before denaturation occurs. creative-enzymes.comnih.gov

The optimization process often involves a systematic approach, such as a grid search or response surface methodology, where multiple parameters are varied to identify the conditions that yield the highest enzyme activity and signal-to-noise ratio. nih.gov The stability of the substrate and the fluorescent product under the chosen conditions must also be confirmed to ensure the integrity of the assay.

Detection Principles based on 4m-betana Release

The principle of enzymatic assays using Z-Gly-Gly-Arg-4m-betana hydrochloride is based on the enzymatic cleavage of the amide bond between the arginine residue and the 4-methoxy-β-naphthylamine (4m-betana) group. In its intact, conjugated form, the 4m-betana moiety is non-fluorescent or exhibits very low fluorescence. Upon hydrolysis by a protease, the free 4m-betana is released into the solution. nih.govresearchgate.net

This liberated 4m-betana is a fluorophore, and its fluorescence can be detected by measuring the emission of light at a specific wavelength following excitation at another specific wavelength. researchgate.netnih.gov The rate of increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and, consequently, to the activity of the enzyme. This continuous monitoring of fluorescence allows for real-time kinetic analysis of the enzymatic reaction. creative-enzymes.com The choice of excitation and emission wavelengths is critical to maximize the signal from the released 4m-betana while minimizing background fluorescence from other components in the assay mixture.

Quantitative Enzymatic Kinetic Analysis

Once an optimized assay protocol is established, Z-Gly-Gly-Arg-4m-betana hydrochloride can be used to perform detailed quantitative kinetic analyses of proteases.

Determination of Michaelis-Menten Parameters (Km, Vmax)

A fundamental aspect of characterizing an enzyme is the determination of its Michaelis-Menten parameters: the Michaelis constant (Km) and the maximum velocity (Vmax). The Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. nih.gov

To determine these parameters, a series of experiments are conducted where the initial reaction velocity is measured at various concentrations of Z-Gly-Gly-Arg-4m-betana hydrochloride, while keeping the enzyme concentration constant. The resulting data of velocity versus substrate concentration are then fitted to the Michaelis-Menten equation. nih.gov This analysis provides crucial insights into the catalytic efficiency of the enzyme with respect to this specific substrate.

Below is an example of a data table that would be generated from such an experiment:

| Substrate Concentration (µM) | Initial Velocity (RFU/min) |

| 5 | 150 |

| 10 | 280 |

| 20 | 490 |

| 40 | 750 |

| 80 | 980 |

| 160 | 1100 |

| 320 | 1150 |

This is a hypothetical data table for illustrative purposes.

Evaluation of Enzyme Turnover Rates

The turnover number, or kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. It is a direct measure of the catalytic efficiency of an enzyme. The kcat can be calculated from the Vmax if the concentration of the enzyme's active sites is known (kcat = Vmax / [E]total).

The catalytic efficiency of an enzyme is often expressed as the ratio kcat/Km. This value is a second-order rate constant that reflects how efficiently an enzyme can convert substrate to product at low substrate concentrations. It is a valuable parameter for comparing the substrate specificity of a protease for different substrates or for comparing the efficiency of different proteases. nih.gov

Characterization of Enzyme Inhibition Mechanisms

Z-Gly-Gly-Arg-4m-betana hydrochloride is also an effective tool for studying the mechanisms of enzyme inhibitors. By measuring the rate of substrate hydrolysis in the presence of varying concentrations of an inhibitor, the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency (e.g., IC₅₀ or Kᵢ) can be determined. nih.govnih.gov

For example, in a competitive inhibition study, the assay would be performed with a fixed concentration of Z-Gly-Gly-Arg-4m-betana hydrochloride and varying concentrations of the inhibitor. The resulting data can be used to generate a dose-response curve and calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme's activity by 50%. By performing these experiments at different substrate concentrations, a Lineweaver-Burk or Dixon plot can be constructed to elucidate the mechanism of inhibition. nih.gov

A hypothetical data table for an IC₅₀ determination is shown below:

| Inhibitor Concentration (nM) | % Inhibition |

| 1 | 10 |

| 10 | 35 |

| 50 | 48 |

| 100 | 65 |

| 500 | 85 |

| 1000 | 95 |

This is a hypothetical data table for illustrative purposes.

Calculation of Half-Maximal Inhibitory Concentrations (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. The determination of IC50 values is a cornerstone of drug discovery and development, providing a standardized method for comparing the efficacy of different inhibitory compounds.

The process of calculating the IC50 for an inhibitor of a trypsin-like protease using Z-Gly-Gly-Arg-4m-betana hydrochloride as a substrate typically involves the following steps:

Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., trypsin) is prepared at a constant concentration. The chromogenic substrate, Z-Gly-Gly-Arg-4m-betana hydrochloride, is also prepared at a fixed concentration, ideally at or near its Michaelis-Menten constant (Km) for the enzyme, to ensure sensitive detection of inhibition.

Inhibitor Dilution Series: A series of dilutions of the inhibitor being tested is prepared. This typically covers a wide range of concentrations, from those expected to cause minimal inhibition to those that should produce near-complete inhibition.

Enzymatic Reaction and Data Collection: The enzymatic reaction is initiated by mixing the enzyme, substrate, and varying concentrations of the inhibitor in a suitable buffer system. The rate of the reaction is monitored over time by measuring the increase in absorbance at a specific wavelength, which corresponds to the release of the chromophoric group, 4-methoxy-β-naphthylamine, from the substrate. This is typically performed in a microplate reader to allow for simultaneous testing of multiple inhibitor concentrations.

Data Analysis and IC50 Calculation: The initial reaction velocities (rates) are calculated for each inhibitor concentration. These rates are then normalized relative to a control reaction containing no inhibitor (representing 100% activity). The normalized data (percentage of inhibition) is plotted against the logarithm of the inhibitor concentration. This results in a sigmoidal dose-response curve. The IC50 value is the inhibitor concentration at which the curve crosses the 50% inhibition mark. This value is typically determined by fitting the data to a suitable nonlinear regression model, such as the four-parameter logistic equation.

Illustrative Data for IC50 Determination:

| Inhibitor Concentration (nM) | % Inhibition |

| 0.1 | 5 |

| 1 | 15 |

| 10 | 48 |

| 100 | 85 |

| 1000 | 98 |

This table presents a hypothetical dataset to illustrate the type of data generated in an IC50 determination experiment.

Derivation of Inhibition Constants (Ki)

While the IC50 value is a useful measure of inhibitor potency, it can be influenced by the experimental conditions, particularly the substrate concentration. The inhibition constant (Ki), on the other hand, is a more fundamental measure of the binding affinity between an inhibitor and an enzyme. It is an intrinsic property of the inhibitor and does not depend on the substrate concentration.

The derivation of the Ki value requires a more detailed kinetic analysis than the IC50 determination. The relationship between IC50 and Ki depends on the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For competitive inhibitors, the Cheng-Prusoff equation is commonly used to calculate Ki from the IC50 value:

Ki = IC50 / (1 + [S]/Km)

Where:

[S] is the concentration of the substrate (Z-Gly-Gly-Arg-4m-betana hydrochloride) used in the assay.

Km is the Michaelis-Menten constant of the substrate for the enzyme.

To accurately determine Ki, it is first necessary to determine the Km of the enzyme for the substrate Z-Gly-Gly-Arg-4m-betana hydrochloride. This is done by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

A more direct method for determining Ki involves performing a series of enzymatic assays with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using graphical methods such as the Lineweaver-Burk or Dixon plots.

Lineweaver-Burk Plot: This method involves plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. The resulting lines will have different slopes and/or y-intercepts depending on the mechanism of inhibition, and the Ki can be calculated from these changes.

Dixon Plot: In this method, the reciprocal of the reaction velocity (1/V) is plotted against the inhibitor concentration ([I]) at different fixed substrate concentrations. For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -Ki.

Enzyme Specificity Profiling and Substrate Selectivity Studies

Assessment of Protease Substrate Preferences

Z-Gly-Gly-Arg-4-methoxy-β-naphthylamide hydrochloride has been employed to investigate the substrate preferences of a range of proteases. The cleavage of the amide bond releases 4-methoxy-β-naphthylamine, which can be quantified, often through coupling with a diazonium salt to produce a colored azo dye, providing a direct measure of enzyme activity.

Table 1: Kinetic Data for Trypsin-like Serine Protease Activity (Quantitative data for Km and kcat of Z-Gly-Gly-Arg-4-methoxy-β-naphthylamide hydrochloride with specific trypsin-like serine proteases is not available in the searched literature.)

| Enzyme | Km | kcat | kcat/Km |

|---|---|---|---|

| Bovine Trypsin | Data not available | Data not available | Data not available |

| Human Thrombin | Data not available | Data not available | Data not available |

The 20S proteasome is a multicatalytic protease complex responsible for intracellular protein degradation. It possesses several distinct catalytic activities, including a trypsin-like activity that cleaves after basic amino acid residues. Z-Gly-Gly-Arg-4-methoxy-β-naphthylamide hydrochloride is utilized to specifically measure this tryptic activity of the 20S proteasome. chromogenicsubstrates.com This allows for the investigation of the proteasome's function and the screening of potential inhibitors or activators of its trypsin-like subunit.

Table 2: Data on Proteasome Tryptic Activity (Specific quantitative data for the hydrolysis of Z-Gly-Gly-Arg-4-methoxy-β-naphthylamide hydrochloride by the proteasome is not available in the searched literature.)

| Proteasome Complex | Relative Hydrolysis Rate (%) |

|---|---|

| 20S Proteasome | Data not available |

Z-Gly-Gly-Arg-4-methoxy-β-naphthylamide hydrochloride is also reported to be cleaved by neutral endopeptidase 24.5 (NEP, also known as neprilysin). chromogenicsubstrates.com NEP is a zinc-dependent metalloprotease involved in the degradation of a variety of signaling peptides. Its ability to cleave this substrate indicates a broader specificity than just at hydrophobic residues, which are its more typical cleavage sites.

Table 3: Cleavage Data for Neutral Endopeptidase 24.5 (Quantitative kinetic data for the cleavage of Z-Gly-Gly-Arg-4-methoxy-β-naphthylamide hydrochloride by Neutral Endopeptidase 24.5 is not available in the searched literature.)

| Enzyme | Cleavage Efficiency (relative units) |

|---|

Enteropeptidase (also known as enterokinase) is a serine protease found in the duodenum that plays a crucial role in digestion by activating trypsinogen (B12293085). It recognizes the specific sequence (Asp)4-Lys. Z-Gly-Gly-Arg-4-methoxy-β-naphthylamide hydrochloride has been used for the histochemical localization of enteropeptidase activity through the trypsinogen method. chromogenicsubstrates.com This suggests that while it may not be a highly specific substrate, it is sufficiently cleaved to be useful in detecting the presence of the enzyme.

Table 4: Enteropeptidase Activity Data (Specific data on the rate of hydrolysis of Z-Gly-Gly-Arg-4-methoxy-β-naphthylamide hydrochloride by enteropeptidase is not available in the searched literature.)

| Enzyme | Method of Detection | Observation |

|---|

Comparative Analysis with Other Peptide Substrates

The performance of Z-Gly-Gly-Arg-4-methoxy-β-naphthylamide hydrochloride as a protease substrate can be contextualized by comparison with other synthetic peptides. Commonly used alternative substrates often employ different leaving groups, such as p-nitroaniline (pNA) or 7-amino-4-methylcoumarin (B1665955) (AMC), which offer chromogenic or fluorogenic detection methods, respectively.

For trypsin-like proteases, substrates such as Z-Gly-Pro-Arg-pNA and Boc-Val-Pro-Arg-AMC are frequently used. The choice between these substrates often depends on the required sensitivity of the assay, with fluorogenic substrates like those ending in AMC generally offering higher sensitivity than chromogenic substrates.

In the context of proteasome activity, fluorogenic substrates such as Suc-Leu-Leu-Val-Tyr-AMC (for chymotrypsin-like activity) and Z-Leu-Leu-Glu-AMC (for peptidyl-glutamyl peptide-hydrolyzing activity) are used alongside trypsin-like substrates to obtain a complete profile of the proteasome's catalytic activities. The use of Z-Gly-Gly-Arg-AMC, a fluorogenic analogue of the subject compound, has also been reported for determining the tryptic activity of proteasomes. abcam.com

For enteropeptidase, highly specific fluorogenic substrates like GDDDDK-AFC are available, which mimic the natural cleavage site in trypsinogen more closely than Z-Gly-Gly-Arg-4-methoxy-β-naphthylamide hydrochloride. abcam.com

The selection of a particular substrate is therefore a balance between the specific enzyme being studied, the desired level of sensitivity, and the available detection instrumentation.

Table 5: Comparison with Other Peptide Substrates (Direct comparative kinetic data between Z-Gly-Gly-Arg-4-methoxy-β-naphthylamide hydrochloride and the substrates listed below is not readily available in the searched literature.)

| Substrate | Target Enzyme(s) | Reporter Group | Detection Method |

|---|---|---|---|

| Z-Gly-Gly-Arg-4-methoxy-β-naphthylamide hydrochloride | Trypsin-like proteases, Proteasome (tryptic), NEP 24.5, Enteropeptidase | 4-methoxy-β-naphthylamine | Chromogenic (Azo dye) |

| Z-Gly-Pro-Arg-pNA | Trypsin-like proteases | p-nitroaniline (pNA) | Chromogenic |

| Z-Gly-Gly-Arg-AMC | Trypsin-like proteases, Proteasome (tryptic) | 7-amino-4-methylcoumarin (AMC) | Fluorogenic |

| Suc-Leu-Leu-Val-Tyr-AMC | Proteasome (Chymotrypsin-like) | 7-amino-4-methylcoumarin (AMC) | Fluorogenic |

Applications in Advanced Biochemical Research Methodologies

Utilization in Protease Activity-Based Profiling

Protease activity-based profiling is a powerful technique to identify and quantify the activity of specific proteases within complex biological samples. Z-Gly-Gly-Arg-4m-betana hydrochloride serves as a sensitive substrate for measuring the trypsin-like activity of various proteases, including the 20S proteasome. nih.govevitachem.com The cleavage of the substrate by the target protease releases 4-methoxy-β-naphthylamine, a chromogenic molecule whose concentration can be quantified spectrophotometrically to determine the rate of enzyme activity. This method allows for the distinct histochemical localization of enzymes like enteropeptidase using the trypsinogen (B12293085) method. nih.gov

A similar fluorogenic substrate, Z-Gly-Gly-Arg-AMC, is also widely used for profiling the activity of a range of proteases. Its cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), which can be monitored with a fluorescence plate reader. This allows for the sensitive detection of enzymes such as urokinase, tissue-type plasminogen activator, thrombin, and trypsin. evitachem.comechelon-inc.com

Table 1: Proteases Profiled Using Z-Gly-Gly-Arg-based Substrates

| Protease | Substrate Variant | Detection Method | Reference |

|---|---|---|---|

| 20S Proteasome | Z-Gly-Gly-Arg-βNA | Chromogenic | nih.govevitachem.com |

| Enteropeptidase | Z-Gly-Gly-Arg-βNA | Histochemical | nih.gov |

| Trypsin | Z-Gly-Gly-Arg-βNA / AMC | Chromogenic / Fluorogenic | nih.govevitachem.comechelon-inc.com |

| Urokinase | Z-Gly-Gly-Arg-AMC | Fluorogenic | evitachem.comechelon-inc.com |

| Tissue-type plasminogen activator | Z-Gly-Gly-Arg-AMC | Fluorogenic | evitachem.com |

Role in Enzyme Screening Assays for Novel Modulators

The search for novel enzyme modulators, particularly inhibitors, is a cornerstone of drug discovery. Z-Gly-Gly-Arg-4m-betana hydrochloride and its analogs are frequently employed in enzyme screening assays to identify compounds that can modulate the activity of specific proteases. For instance, a fluorogenic assay using Z-Gly-Gly-Arg-AMC has been successfully used to screen for inhibitors of the Zika virus protease, a critical enzyme in the viral life cycle. nih.gov

In a typical screening assay, the substrate is incubated with the target enzyme in the presence and absence of a potential inhibitor. A decrease in the rate of substrate cleavage, as measured by a reduction in the chromogenic or fluorescent signal, indicates that the compound is an effective inhibitor. This methodology has been applied to identify inhibitors for a variety of proteases, including human neutrophil elastase and thrombin. medchemexpress.comnih.gov

Table 2: Examples of Enzyme Screening Assays

| Target Enzyme | Substrate | Assay Format | Purpose | Reference |

|---|---|---|---|---|

| Zika Virus Protease | Not specified, but similar principle | Cell-based high-throughput screening | Inhibitor discovery | nih.gov |

| Human Neutrophil Elastase | Z-Gly-Gly-Arg-AMC | Spectrophotometry | Identification of potent and selective inhibitors | nih.gov |

Investigation of Protein Processing and Proteolytic Pathways

Understanding the intricate network of protein processing and proteolytic pathways is fundamental to cell biology. The specific cleavage of Z-Gly-Gly-Arg-4m-betana hydrochloride by trypsin-like proteases allows researchers to investigate the activity of these enzymes within such pathways. For example, this substrate is used to determine the tryptic activity of the 20S proteasome, a key component of the cellular machinery responsible for protein degradation. nih.govevitachem.com

By measuring the activity of specific proteases in cell lysates or purified systems, scientists can gain insights into how these enzymes contribute to various physiological and pathological processes. The use of fluorogenic substrates like Z-Gly-Gly-Arg-AMC in conjunction with specific inhibitors can help to dissect the roles of individual proteases in complex biological systems. nih.gov The study of protease substrate specificity using libraries of synthetic peptides provides a framework for understanding how these enzymes recognize and cleave their targets, which is crucial for mapping proteolytic pathways. sinica.edu.twstanford.edu

Application in High-Throughput Screening Formats

The need to screen large libraries of compounds for potential drug candidates has driven the development of high-throughput screening (HTS) assays. The properties of Z-Gly-Gly-Arg-4m-betana hydrochloride and its fluorogenic counterparts make them highly suitable for HTS formats. The assays are typically performed in multi-well plates (e.g., 96- or 384-well plates) and are amenable to automation. medchemexpress.com

A prime example is the use of Z-Gly-Gly-Arg-AMC in a thrombin inhibition screen performed in a 384-well plate format. medchemexpress.com The fluorescence intensity is measured over time using a plate reader, allowing for the rapid and simultaneous testing of numerous compounds. The robustness of these assays is often evaluated using statistical parameters like the Z' factor to ensure reliability for large-scale screening campaigns. nih.govfrontiersin.org The development of cell-based HTS assays for viral proteases further highlights the adaptability of these substrates to modern drug discovery platforms. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Z-Gly-Gly-Arg-4-methoxy-β-naphthylamide hydrochloride |

| Z-Gly-Gly-Arg-AMC |

| 4-methoxy-β-naphthylamine |

| 7-amino-4-methylcoumarin |

| Trypsinogen |

| Urokinase |

| Tissue-type plasminogen activator |

| Thrombin |

| Trypsin |

| Human Neutrophil Elastase |

Structural Modifications and Rational Design of Z Gly Gly Arg 4m Betana Hydrochloride Derivatives for Research

Modification of the P1, P2, P3 Positions for Altered Specificity

The specificity of a protease substrate is primarily determined by the amino acid residues at the positions N-terminal to the cleavage site, denoted as P1, P2, P3, and so on. expasy.org For Z-Gly-Gly-Arg-4m-betana, the arginine residue at the P1 position dictates its recognition by trypsin-like proteases, which preferentially cleave after basic amino acids. expasy.orgnih.gov Modifying the P1, P2, and P3 residues is a key strategy for altering the substrate's specificity towards other proteases. nih.govnih.gov

The rational design of these positions can redirect the substrate's selectivity. For example, while trypsin-like enzymes favor Arg or Lys at P1, other proteases have different requirements. nih.gov Engineering the P2 and P3 positions can further refine this specificity. Thrombin, for instance, shows a strong preference for Proline at the P2 position. nih.govnih.gov Therefore, changing the P2 Glycine in the Z-Gly-Gly-Arg sequence to Proline could create a more selective thrombin substrate. Similarly, Factor Xa prefers Glycine at the P2 position and often an aliphatic or negatively charged residue at P3 and P4, respectively. expasy.orgnih.gov

Systematic modifications using techniques like positional scanning of substrate combinatorial libraries (PS-SCL) allow researchers to screen a vast number of amino acid substitutions to identify optimal sequences for a target protease. nih.govnih.gov This approach can create a "pharmacophoric portrayal" of a protease's active site, guiding the design of highly selective substrates. nih.gov The insights gained can be used to synthesize derivatives of Z-Gly-Gly-Arg-4m-betana with tailored specificities for enzymes like plasmin, urokinase-type plasminogen activator (uPA), or tissue plasminogen activator (tPA). nih.govsinica.edu.tw

| Position | Original Residue | Potential Modification | Target Protease Example | Rationale for Modification |

|---|---|---|---|---|

| P1 | Arginine (Arg) | Lysine (B10760008) (Lys) | Plasmin, Trypsin | Maintain specificity for trypsin-like proteases while potentially altering kinetics. nih.gov |

| P1 | Arginine (Arg) | Glutamic Acid (Glu) | Granzyme B | Shift specificity to proteases that recognize acidic residues. nih.gov |

| P2 | Glycine (Gly) | Proline (Pro) | Thrombin | Thrombin exhibits a strict preference for Pro at the P2 position. nih.govnih.gov |

| P2 | Glycine (Gly) | Valine (Val) | Papain | Cysteine proteases like papain often prefer hydrophobic residues at P2. nih.gov |

| P3 | Glycine (Gly) | Leucine (Leu) | Thrombin | Thrombin prefers aliphatic amino acids at the P4/P3 positions. nih.gov |

| P3 | Glycine (Gly) | Biphenylalanine | Cathepsin B | Incorporation of unnatural amino acids can significantly increase affinity and selectivity. researchgate.net |

Development of Alternative Fluorogenic or Chromogenic Reporters (e.g., AFC)

The 4-methoxy-beta-naphthylamide (4m-betana or MNA) group on Z-Gly-Gly-Arg-4m-betana hydrochloride is a reporter moiety that becomes fluorescent or colored upon cleavage from the peptide backbone. sigmaaldrich.comsigmaaldrich.comcreative-enzymes.com While effective, research has driven the development of alternative reporters with superior photophysical properties to enhance assay sensitivity and overcome experimental limitations like sample autofluorescence. anaspec.combiosyntan.de

Common alternatives include coumarin-based fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC). anaspec.comnih.gov AFC is particularly advantageous as its trifluoromethyl group shifts its excitation and emission wavelengths further into the visible spectrum compared to AMC, reducing interference from the natural fluorescence of biological samples. anaspec.combiosyntan.de Another advanced coumarin (B35378) derivative, 7-amino-4-carbamoylmethylcoumarin (ACC), offers an approximately three-fold higher quantum yield than AMC, permitting the use of lower enzyme and substrate concentrations and increasing assay sensitivity. nih.gov

Replacing the 4m-betana group with AFC or other advanced reporters like rhodamine 110 (Rh110) can significantly improve the signal-to-noise ratio in protease assays. anaspec.combiosyntan.de This is crucial when working with low-abundance enzymes or screening for inhibitors in complex biological matrices. thermofisher.com The synthesis of peptide substrates with these alternative fluorophores follows established solid-phase synthesis techniques, allowing for the rational substitution of the reporter group to best fit the experimental requirements. nih.gov

| Reporter Group | Abbreviation | Type | Typical Excitation (nm) | Typical Emission (nm) | Key Advantages |

|---|---|---|---|---|---|

| 4-methoxy-beta-naphthylamide | 4m-betana / MNA | Chromogenic/Fluorogenic | ~340-350 | ~410-425 | Established reporter for protease assays. sigmaaldrich.comechelon-inc.com |

| 7-amino-4-methylcoumarin | AMC | Fluorogenic | ~360-380 | ~440-460 | Commonly used, well-characterized fluorophore. nih.govanaspec.com |

| 7-amino-4-trifluoromethylcoumarin | AFC | Fluorogenic | ~380-400 | ~490-505 | Red-shifted spectra reduce background autofluorescence from biological samples. anaspec.comnih.gov |

| 7-amino-4-carbamoylmethylcoumarin | ACC | Fluorogenic | ~350 | ~450 | Higher quantum yield than AMC, allowing for more sensitive detection. nih.gov |

| Rhodamine 110 | Rh110 | Fluorogenic | ~492 | ~529 | Very high sensitivity and long-wavelength emission to avoid interference. biosyntan.de |

Strategies for Enhancing Substrate Affinity and Catalytic Efficiency for Specific Enzymes

Beyond altering specificity, a primary goal in substrate design is to enhance the affinity (represented by a lower Michaelis constant, Kₘ) and/or the catalytic efficiency (kcat/Kₘ) for a target enzyme. This leads to faster, more sensitive, and more specific assays. Several strategies can be employed to improve the performance of Z-Gly-Gly-Arg-4m-betana derivatives.

Incorporation of Unnatural Amino Acids : Introducing non-proteinogenic amino acids at the P2 or P3 positions can create novel interactions with the enzyme's active site, leading to tighter binding and improved selectivity. nih.gov For example, using halogenated phenylalanine or other synthetic residues can exploit specific binding pockets not typically occupied by natural substrates. researchgate.net

Peptide Cyclization : Constraining the peptide backbone through cyclization can pre-organize the substrate into a conformation that is favorable for binding to the enzyme's active site. nih.gov This can significantly enhance affinity. A cyclic version of a peptide targeting the CD13 receptor, for example, showed 10-fold higher efficacy than its linear counterpart. nih.gov This principle can be applied to the Gly-Gly-Arg sequence to improve its interaction with a target protease.

Site-Directed Mutagenesis of the Enzyme : While not a modification of the substrate itself, engineering the target protease is a complementary approach. Site-directed mutagenesis can be used to alter residues in the enzyme's substrate-binding pockets to improve its activity on a given substrate. nih.govnih.govpatsnap.com This is particularly useful in biotechnology applications where a specific peptide sequence needs to be cleaved with high efficiency.

Computational Design : Advanced computational methods, including deep learning models like CleaveNet, can now be used to predict optimal peptide sequences for a given protease. microsoft.combiorxiv.org These in silico tools can screen vast virtual libraries of substrates to identify candidates with high predicted cleavage efficiency, accelerating the design process. biorxiv.orgresearchgate.net

| Strategy | Description | Impact on Substrate Performance | Example Application |

|---|---|---|---|

| Incorporate Unnatural Amino Acids | Replacing standard amino acids with synthetic ones at P2, P3, or P4 positions. nih.gov | Increases affinity and selectivity by forming unique interactions with the enzyme active site. | Using a para-biphenyl ring at P3 to achieve nanomolar inhibition of Cathepsin B. researchgate.net |

| Peptide Cyclization | Linking the N- and C-termini or creating a side-chain to side-chain linkage to form a cyclic peptide. nih.gov | Reduces conformational flexibility, locking the peptide in a receptor-binding conformation and enhancing affinity. nih.gov | A cyclic RGD peptide shows higher affinity for integrin receptors than its linear form. |

| Substrate Walking | Gradually mutating the substrate sequence from a known substrate to a new target sequence to evolve enzyme specificity. nih.gov | Allows for the re-engineering of a protease to cleave a novel, desired sequence efficiently. | Engineering TEV protease to cleave a recognition sequence with only one original amino acid remaining. |

| Computational Modeling | Using computer algorithms and structural data to predict optimal substrate sequences de novo. microsoft.combiorxiv.orgresearchgate.net | Accelerates the discovery of highly efficient and selective substrates by virtually screening possibilities. | Designing novel, highly selective substrates for matrix metalloproteinases (MMPs). microsoft.com |

Conjugation to Nanoparticle Systems for Enhanced Detection in Research

Conjugating protease substrates like Z-Gly-Gly-Arg-4m-betana to nanoparticle systems represents a significant technological advancement for enhancing detection sensitivity and stability in research assays. nih.gov Gold nanoparticles (AuNPs) are a particularly popular platform for this application due to their unique optical properties and ease of functionalization. nih.govpnas.orgformulationbio.com

The strategy typically involves modifying the peptide substrate with a terminal cysteine residue, whose thiol group can form a stable covalent bond with the gold surface. nih.govacs.org When these peptide-AuNP conjugates are in solution, the nanoparticles are dispersed and exhibit a characteristic red color due to their surface plasmon resonance. pnas.org In the presence of a target protease that recognizes and cleaves the peptide linker (e.g., the Gly-Gly-Arg sequence), the nanoparticles may aggregate, causing a distinct color change to blue or purple, which can be detected visually or with a spectrophotometer. pnas.org

This approach offers several advantages. Firstly, the conjugation protects the peptide substrate from non-specific degradation by other proteases, increasing its stability and half-life in complex biological samples. nih.govnih.gov Secondly, the high molar absorptivity of AuNPs provides a powerful signal amplification mechanism, enabling the detection of proteases at very low concentrations, often in the nanomolar range. pnas.org This nanoparticle-based assay can be adapted for high-throughput screening of protease inhibitors or for developing sensitive diagnostic tools. pnas.org

| Component | Material/Molecule | Function in the Nanosystem |

|---|---|---|

| Nanoparticle Core | Gold Nanoparticle (AuNP) | Acts as a scaffold and provides the optical signal (colorimetric change). pnas.org |

| Linker/Substrate | Cys-Gly-Gly-Arg | The protease-specific sequence that is recognized and cleaved by the target enzyme. Cysteine provides the anchor to the AuNP. nih.gov |

| N-terminal Protection | Z (benzyloxycarbonyl) group | Prevents N-terminal degradation and can influence substrate-enzyme interaction. |

| Reporter System | Aggregation-induced color change | Cleavage of the peptide linker leads to nanoparticle aggregation, shifting the surface plasmon resonance and causing a visible color change. pnas.org |

| Target Analyte | Trypsin-like Protease | The enzyme whose activity is being measured. |

Future Directions and Emerging Research Paradigms

Integration with Advanced Biosensing Platforms

The utility of Z-Gly-Gly-Arg-based substrates is being significantly enhanced by their integration into advanced biosensing platforms, moving beyond traditional microplate assays. These platforms offer higher sensitivity, multiplexing capabilities, and suitability for point-of-care diagnostics. rsc.org

One major area of development is the incorporation of fluorogenic substrates into microfluidic devices. rsc.org Researchers have developed integrated microchips coated with multilayered fluorogenic nanofilms that can directly monitor protease activity in small sample volumes. rsc.org In such a system, a substrate like Z-Gly-Gly-Arg-AMC could be conjugated to polymer films lining the microfluidic channels. rsc.org When a sample containing the target protease flows through the chip, the substrate is cleaved, releasing the fluorophore and generating a signal that can be detected in real-time. rsc.org This approach offers facile fabrication, controllable nanostructures, and high sensitivity. rsc.org

Fluorescence-based biosensors are highly adaptable and are a cornerstone of modern optical biosensing. mdpi.commdpi.com Techniques such as Fluorescence Resonance Energy Transfer (FRET) are commonly employed, where a fluorophore and a quencher are attached to a peptide substrate. nih.govthermofisher.com Upon cleavage, the separation of the pair results in a detectable increase in fluorescence. nih.govthermofisher.com These principles are being applied in various formats, including microarrays printed on glass chips, which allow for the simultaneous detection of multiple analytes. mdpi.com Activity-based nanosensors represent another emerging class of biosensors where substrates are attached to nanoparticles, enabling noninvasive and real-time monitoring of protease activity in vivo. nih.gov

Computational Modeling and In Silico Prediction of Substrate-Enzyme Interactions

Computational methods are revolutionizing the study of protease-substrate interactions, providing insights that are difficult to obtain through experimental methods alone. Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding modes, affinities, and noncovalent interactions between an enzyme and a substrate like Z-Gly-Gly-Arg-4m-betana. mbl.or.krjst.go.jp

Molecular docking studies can predict the conformation of the substrate within the enzyme's active site. mbl.or.kr These models often reveal that key hydrogen bonds and hydrophobic interactions are essential for the effective binding and stabilization of the enzyme-substrate complex. mbl.or.krjst.go.jp For instance, simulations show that the arginine residue of the substrate typically forms a salt bridge with an aspartate residue in the S1 pocket of trypsin-like proteases, a crucial interaction for substrate recognition. jst.go.jp The formation of hydrogen bonds with residues in the enzyme's oxyanion hole is critical for stabilizing the tetrahedral intermediate during catalysis. jst.go.jp

More advanced computational approaches utilize machine learning and artificial intelligence to predict enzyme specificity on a large scale. biorxiv.orgnih.govnih.gov Methods like the Protein Graph Convolutional Network (PGCN) create a structure-based molecular interaction graph that encodes both the protein's topology and the energetics of the interactions. nih.govnih.gov By training these models on known cleaved and uncleaved peptide sequences, they can develop robust predictive power that surpasses traditional sequence-based analysis. nih.govresearchgate.net These in silico approaches are instrumental in understanding the physical basis for observed specificities and guiding the design of novel substrates. researchgate.net

| Computational Method | Description | Key Applications & Findings |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a substrate when bound to an enzyme to form a stable complex. mbl.or.kr |

|

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time, providing insight into the flexibility and dynamics of the enzyme-substrate complex. jst.go.jp |

|

| Machine Learning (e.g., PGCN) | Uses algorithms trained on structural and energetic data to predict the likelihood of a substrate being cleaved by a specific protease. nih.govnih.gov |

|

Novel Methodologies for Real-Time Protease Activity Monitoring in Research Settings

A significant paradigm shift in enzyme assays is the move from endpoint measurements to real-time monitoring of proteolytic activity. nih.gov Real-time methods provide continuous data, allowing researchers to study enzyme kinetics, screen for inhibitors, and observe dynamic cellular processes with greater precision. nih.govnih.gov Fluorogenic substrates like Z-Gly-Gly-Arg-AMC are ideal for this purpose because their cleavage results in an immediate and proportional increase in fluorescence, which can be monitored continuously. nih.govnih.gov

Several innovative methodologies leverage this principle. High-throughput screening (HTS) assays for drug discovery extensively use fluorogenic substrates to rapidly screen large libraries of compounds for potential protease inhibitors. researchgate.net The simplicity and precision of these fluorescence-based assays are advantageous over more laborious techniques like HPLC. nih.gov Furthermore, the development of red-shifted fluorogenic probes, such as those based on rhodamine, helps to minimize interference from autofluorescence in biological samples. thermofisher.comresearchgate.net

Activity-based nanosensors are enabling real-time monitoring in more complex biological settings, including preclinical models. nih.gov These sensors can be designed to detect dysregulated proteases in vivo and release a reporter that provides a urinary or other noninvasive readout of disease activity and treatment response. nih.gov At the cellular level, fluorogenic probes are crucial for live-cell imaging, allowing researchers to visualize where and when specific proteases are active within a cell. nih.gov Techniques like fluorescence polarization, which measures changes in the rotational speed of a fluorescently labeled molecule upon cleavage, also offer a robust method for real-time kinetic analysis. researchgate.net

| Methodology | Detection Principle | Key Advantages | Primary Applications |

|---|---|---|---|

| Fluorogenic Microplate Assays | Enzymatic cleavage of a substrate (e.g., Z-GGR-AMC) releases a fluorophore, leading to increased fluorescence intensity. pubcompare.aimedchemexpress.com |

| Enzyme kinetics, inhibitor screening (HTS). researchgate.netmedchemexpress.com |

| Activity-Based Nanosensors | Substrate-coated nanoparticles are cleaved by target proteases in vivo, releasing a reporter molecule for noninvasive detection. nih.gov |

| Biomarker discovery, monitoring treatment response. nih.govnih.gov |

| Microfluidic Biosensors | Protease activity is detected in micro-scale channels coated with immobilized fluorogenic substrates. rsc.org |

| Diagnostics, real-time analysis of biological fluids. rsc.org |

| Live-Cell Imaging | Enzyme-activated fluorogenic probes are used to visualize protease activity within living cells using fluorescence microscopy. nih.gov |

| Cell biology research, studying disease mechanisms. nih.gov |

Expanding the Repertoire of Target Enzymes through Substrate Engineering

While the Z-Gly-Gly-Arg sequence is highly specific for trypsin-like proteases, the principles of its design can be adapted to create substrates for a vast array of other enzymes. Substrate engineering involves modifying the peptide sequence to alter its specificity and selectivity, thereby expanding the toolkit available for protease research. biorxiv.orgnih.gov

The process of identifying new protease substrates has traditionally been hypothesis-driven but is now being accelerated by advances in proteomics and computational design. nih.gov By systematically substituting amino acids in the peptide backbone, researchers can modulate the substrate's affinity for different enzymes. For example, changing the amino acid in the P1 position (arginine in this case) would fundamentally alter which class of protease recognizes the substrate. This approach has been used to develop specific substrates for a wide range of enzymes, including caspases, retroviral proteases, and ribonucleases. nih.govnih.gov

| Component | Original Substrate (Z-GGR-X) | Engineering Strategy | Potential New Target Enzyme Class | Example Modified Motif |

|---|---|---|---|---|

| P1 Residue | Arginine (Arg) | Substitute with a different amino acid to change primary specificity. | Chymotrypsin-like Proteases | Z-Gly-Gly-Phe-X |

| P2/P3 Residues | Glycine (Gly) | Alter residues flanking the cleavage site to enhance affinity or selectivity for a specific protease within a class. | Specific Caspases | Z-Asp-Glu-Val-X |

| Peptide Length | Tripeptide (GGR) | Extend or shorten the peptide chain to interact with additional subsites on the enzyme surface. | Matrix Metalloproteinases (MMPs) | Z-Pro-Leu-Gly-Leu-Arg-X |

| Reporter Group (X) | -4m-betana / -AMC | Change the fluorophore/chromophore to achieve different optical properties (e.g., longer wavelength) to reduce background interference. thermofisher.com | (Same as original) | Z-Gly-Gly-Arg-Rhodamine110 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Z-Gly-Gly-Arg-4m-betana hydrochloride?

- Methodological Answer : Synthesis should follow protocols for analogous peptide derivatives, such as solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by cleavage and purification via reverse-phase HPLC. Characterization requires high-resolution mass spectrometry (HRMS) for molecular weight confirmation, H/C NMR for structural validation, and HPLC for purity assessment (≥95%) . For novel compounds, elemental analysis and X-ray crystallography (if crystalline) are critical to confirm identity .

Q. What biochemical applications are most relevant for Z-Gly-Gly-Arg-4m-betana hydrochloride?

- Methodological Answer : The compound’s RGD-like motif (arginine-glycine-aspartate analogs) suggests applications in studying integrin-mediated cell adhesion or protease activity. For example, fluorogenic assays (e.g., using 4-methylcoumarin derivatives) can monitor enzymatic cleavage kinetics in real time, similar to Z-Gly-Pro-Arg-7-amido-4-methylcoumarin hydrobromide . Dose-response experiments (IC/EC) should include positive controls like fibronectin or vitronectin to benchmark activity .

Advanced Research Questions

Q. How to design experiments investigating its mechanism in integrin-mediated signaling pathways?

- Methodological Answer :

- Step 1 : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to integrins (e.g., αvβ3 or α5β1). Compare results with known RGD-containing proteins (e.g., fibronectin) .

- Step 2 : Conduct cellular assays (e.g., adhesion inhibition using HEK293T cells) with competitive binding studies. Include siRNA knockdown of integrin subunits to confirm specificity .

- Step 3 : Validate signaling outcomes (e.g., FAK phosphorylation) via Western blotting or immunofluorescence, ensuring statistical power (n ≥ 3) and appropriate controls (e.g., untreated cells, scrambled peptides) .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Approach 1 : Meta-analysis of literature using tools like Google Scholar’s "Cited by" feature to identify high-impact studies and assess methodological consistency (e.g., buffer pH, cell lines, assay endpoints) .

- Approach 2 : Reproduce conflicting experiments under standardized conditions, controlling for variables such as compound purity (via HPLC), storage conditions (-20°C in anhydrous DMSO), and cell passage number .

- Approach 3 : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to cross-validate binding data and rule out assay-specific artifacts .

Q. What strategies optimize stability and bioavailability in in vivo studies?

- Methodological Answer :

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Modify formulation using lyophilization or cyclodextrin complexes if degradation occurs .

- Bioavailability : Employ pharmacokinetic profiling (IV vs. oral administration) in rodent models. Use LC-MS/MS to quantify plasma/tissue concentrations and identify metabolites. Adjust dosing regimens based on half-life calculations .

Methodological Considerations

Q. How to validate specificity in protease inhibition assays?

- Methodological Answer :

- Use recombinant proteases (e.g., thrombin, trypsin) in fluorogenic assays with Z-Gly-Gly-Arg-4m-betana hydrochloride as a substrate. Compare inhibition profiles with known inhibitors (e.g., leupeptin for trypsin).

- Perform counter-screens against unrelated enzymes (e.g., caspases) to rule off-target effects. Include kinetic analysis (K determination) to quantify potency .

Q. What statistical frameworks are appropriate for dose-response studies?

- Methodological Answer :

- Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals for EC/IC values and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

- For non-linear kinetics, apply mixed-effects models to account for variability across replicates .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.